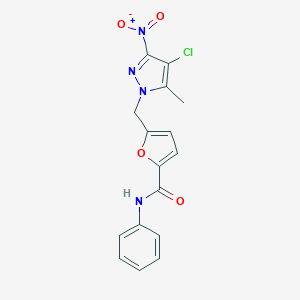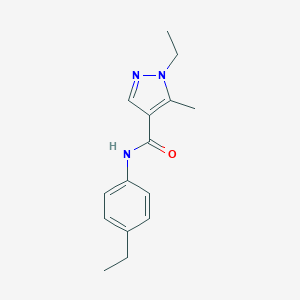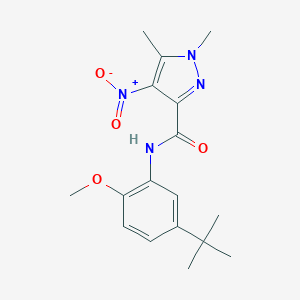
N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide, commonly known as CEP-32207, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine.
作用機序
The mechanism of action of CEP-32207 is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neurology, CEP-32207 has been shown to activate the Akt signaling pathway, which is involved in cell survival and growth. In oncology, CEP-32207 has been shown to inhibit the activity of the mTOR signaling pathway, which is involved in cell proliferation and survival. In immunology, CEP-32207 has been shown to modulate the activity of various cytokines and chemokines, which are involved in the immune response.
Biochemical and Physiological Effects:
CEP-32207 has been shown to have various biochemical and physiological effects in animal models and in vitro experiments. In neurology, CEP-32207 has been shown to reduce oxidative stress, to increase the expression of neurotrophic factors, and to improve synaptic plasticity. In oncology, CEP-32207 has been shown to inhibit cell proliferation, to induce apoptosis, and to reduce tumor growth in animal models. In immunology, CEP-32207 has been shown to reduce inflammation, to modulate the immune response, and to improve the outcome of autoimmune diseases in animal models.
実験室実験の利点と制限
CEP-32207 has several advantages for lab experiments, including its high purity, stability, and availability. However, there are also some limitations, such as its relatively high cost, low solubility in water, and potential toxicity at high doses.
将来の方向性
There are several future directions for the study of CEP-32207. In neurology, further studies are needed to elucidate the mechanism of action of CEP-32207 and to determine its potential therapeutic applications in other neurological disorders. In oncology, further studies are needed to optimize the dosage and administration of CEP-32207 and to determine its potential use in combination with other cancer therapies. In immunology, further studies are needed to investigate the potential use of CEP-32207 in the treatment of autoimmune diseases and to determine its potential side effects and toxicity in humans.
Conclusion:
CEP-32207 is a promising chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. Its synthesis method has been optimized for high yield and purity, making it suitable for large-scale production. Its mechanism of action involves the modulation of various signaling pathways in cells, and it has been shown to have various biochemical and physiological effects in animal models and in vitro experiments. While there are some limitations to its use in lab experiments, there are also several future directions for its study in neurology, oncology, and immunology.
合成法
The synthesis of CEP-32207 involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with ethyl 3-methyl-1H-pyrazole-4-carboxylate in the presence of a base. The resulting intermediate is then reacted with ammonia to form the final product, CEP-32207. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
科学的研究の応用
CEP-32207 has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, CEP-32207 has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In oncology, CEP-32207 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In immunology, CEP-32207 has been shown to modulate the immune response and to reduce inflammation in animal models of autoimmune diseases.
特性
製品名 |
N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide |
|---|---|
分子式 |
C15H18ClN3O3 |
分子量 |
323.77 g/mol |
IUPAC名 |
N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-3-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C15H18ClN3O3/c1-5-19-8-10(9(2)18-19)15(20)17-12-7-13(21-3)11(16)6-14(12)22-4/h6-8H,5H2,1-4H3,(H,17,20) |
InChIキー |
NEXUKPZFUZNQHK-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
正規SMILES |
CCN1C=C(C(=N1)C)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide](/img/structure/B213576.png)
![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)
![5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213579.png)

![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)
![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)
![5-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B213585.png)



![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)

